molecular formula C11H25NO4S2 B12001470 Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) CAS No. 21306-62-7

Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester)

Cat. No.: B12001470
CAS No.: 21306-62-7
M. Wt: 299.5 g/mol
InChI Key: RFBZMIKSEGRCBT-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester): is a complex organic compound characterized by the presence of a thiol group, a hydroxyl group, and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:

    Formation of the Amino Alcohol: The initial step involves the reaction of 9-hydroxynonylamine with ethanethiol under controlled conditions to form the intermediate 2-(9-hydroxynonyl)aminoethanethiol.

    Sulfation: The intermediate is then treated with sulfuric acid or a suitable sulfating agent to introduce the sulfate ester group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) can undergo oxidation reactions, typically forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate ester back to the corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted ethanethiol derivatives.

Scientific Research Applications

Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.

    Medicine: Explored for its therapeutic potential due to its unique reactivity and ability to interact with biological molecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) exerts its effects involves its ability to interact with various molecular targets:

    Molecular Targets: Thiol groups in proteins and enzymes, hydroxyl groups in carbohydrates and nucleic acids.

    Pathways Involved: Sulfur metabolism pathways, redox reactions, and nucleophilic substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Similar structure but with an adamantyl group instead of a nonyl group.

    Thiosulfuric acid hydrogen S-[2-(isopropylamino)ethyl] ester: Contains an isopropylamino group instead of a nonylamino group.

Uniqueness

Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specialized applications.

Properties

CAS No.

21306-62-7

Molecular Formula

C11H25NO4S2

Molecular Weight

299.5 g/mol

IUPAC Name

1-hydroxy-9-(2-sulfosulfanylethylamino)nonane

InChI

InChI=1S/C11H25NO4S2/c13-10-7-5-3-1-2-4-6-8-12-9-11-17-18(14,15)16/h12-13H,1-11H2,(H,14,15,16)

InChI Key

RFBZMIKSEGRCBT-UHFFFAOYSA-N

Canonical SMILES

C(CCCCNCCSS(=O)(=O)O)CCCCO

Origin of Product

United States

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